

Technical Support Center: Divinyltin Dichloride Synthesis Optimization

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Compound of Interest

Compound Name: DIVINYLTIN DICHLORIDE

CAS No.: 7532-85-6

Cat. No.: B1582001

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Introduction: The "Yield Trap" in Organotin Chemistry

Many researchers attempt to synthesize **divinyltin dichloride** (DVTDC) by directly reacting Tin(IV) chloride (

) with two equivalents of vinylmagnesium bromide. This is the primary cause of low yields.

Direct alkylation is statistically uncontrolled, resulting in a "statistical soup" of mono-, di-, tri-, and tetravinyltin species that are difficult to separate by distillation due to overlapping boiling points and azeotrope formation.

The Solution: The industry-standard, high-yield protocol is a Two-Step Process utilizing the Kocheshkov Redistribution Reaction. This guide focuses on transitioning your workflow from direct alkylation to this thermodynamically controlled route.

Module 1: The High-Yield Protocol (The Kocheshkov Route)

Step 1: Synthesis of Tetravinyltin (Precursor)

First, drive the reaction to completion to form the fully substituted tetravinyltin (

). This species is stable, easy to purify, and serves as the "stock" for the next step.

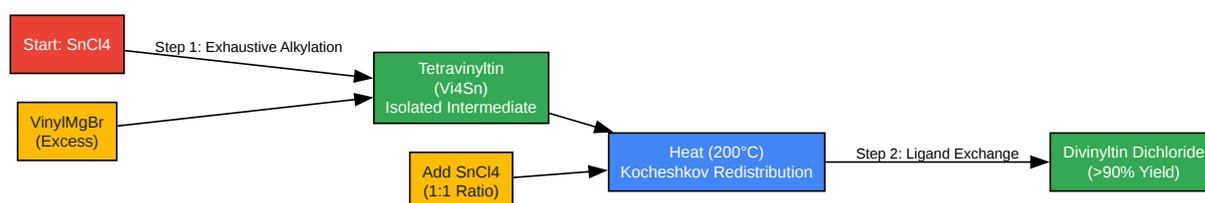
- Reagents: Vinylmagnesium bromide (excess),
-
- Key Condition: Use a 10-15% excess of Grignard to ensure total conversion of all Sn-Cl bonds to Sn-Vinyl.

Step 2: The Redistribution Reaction

React pure tetravinyltin with tin(IV) chloride in a precise 1:1 molar ratio.

This reaction is nearly quantitative because the exchange of ligands is driven by enthalpy to the most stable distribution.

Workflow Diagram



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Figure 1: The Two-Step Kocheshkov Strategy avoids statistical mixtures by first saturating the tin center, then precisely "back-titrating" with SnCl₄.

Module 2: Troubleshooting & Optimization (Q&A)

Category A: Reaction Stoichiometry & Setup

Q1: I tried the redistribution method, but my NMR shows a mix of Trivinyltin Chloride () and Monovinyltin Trichloride ()

). What went wrong? Diagnosis: Stoichiometry Error. Explanation: The Kocheshkov reaction is strictly governed by molar ratios.

- 1:1 Ratio (

)

Yields **Divinyln tin dichloride** (

).

- 3:1 Ratio (

)

Yields Trivinyln tin chloride (

).

- 1:3 Ratio (

)

Yields Monovinyln tin trichloride (

).

Corrective Action:

- Titrate your

: Tin tetrachloride is hygroscopic. If it has absorbed moisture, your effective molecular weight is wrong. Distill

over phosphorus pentoxide (

) before weighing.

- Verify

Purity: If your tetravinyln tin precursor contains residual solvent or halides, your mass calculation for the 1:1 ratio will be incorrect.

Q2: Why is my yield low even though I used the correct stoichiometry? Diagnosis: Incomplete Reaction / Temperature Threshold. Explanation: Unlike alkyl transfer, vinyl group migration requires higher activation energy due to the stronger

carbon-tin bond. Corrective Action:

- Temperature: Ensure the reaction mixture reaches 180°C - 200°C. Lower temperatures (e.g., refluxing toluene ~110°C) are often insufficient for the complete redistribution of vinyl groups within a reasonable timeframe [1].
- Catalysis: If you cannot reach high temperatures, add 0.5 mol% Aluminum Chloride () or Titanium Tetrachloride () as a Lewis acid catalyst to accelerate the exchange at lower temperatures (~100°C).

Category B: Purification & Stability

Q3: My product turns yellow/brown upon distillation. Is it decomposing? Diagnosis: Thermal Polymerization or Oxidation. Explanation: Vinyltin compounds are susceptible to radical polymerization at the high temperatures required for distillation, especially in the presence of trace peroxides or oxygen. Corrective Action:

- Inhibitors: Add 2,6-di-tert-butyl-4-methylphenol (BHT) (approx. 500 ppm) to the distillation pot. This scavenges free radicals and prevents polymerization of the vinyl groups.
- Vacuum: Distill under high vacuum (< 5 mmHg) to lower the boiling point. DVTDC typically boils around 60-70°C at 3 mmHg (extrapolated from homologs). Avoid pot temperatures above 150°C during purification.

Q4: How do I remove trace Trivinyltin Chloride (

) impurities? Diagnosis: Close Boiling Points. Explanation:

and

have similar vapor pressures, making fractional distillation difficult. Corrective Action:

- Chemical Wash: Wash the crude organic phase with 1M aqueous HCl.

- is chemically robust.
- However, the best method is prevention via precise stoichiometry (See Q1).
- Complexation:

is a stronger Lewis acid than

. It can form solid complexes with 1,10-phenanthroline or DMSO, allowing separation by filtration. The complex can be broken by heating or acid treatment, though this reduces overall yield.

Module 3: Quantitative Data & Physical Properties

Use these values to validate your synthesis intermediates.

Compound	Formula	Boiling Point (Lit.) ^{[1][2][3][4]}	Density	Key NMR Feature ()
Tetravinyltin		160-163°C (atm)	1.25 g/mL	Multiplet 5.8-6.5 ppm
Divinyltin Dichloride		~64-66°C (3 mmHg)	~1.55 g/mL	Deshielded Multiplet (low field shift vs Tetra)
Tin(IV) Chloride		114°C (atm)	2.23 g/mL	N/A (No Protons)

Table 1: Physical properties for reaction monitoring.

Module 4: Experimental Protocol (Self-Validating) The "Rosenberg-Seyferth" Modified Protocol

1. Preparation of Tetravinyltin (The Stock)

- Setup: 3-neck flask, reflux condenser,

atmosphere.

- Action: Add

(0.25 mol) dropwise to Vinylmagnesium bromide (1.1 mol, 10% excess) in THF at 0°C.

- Workup: Quench with

(aq), extract with ether, dry over

, and distill at atmospheric pressure (bp ~160°C).

- Validation:

NMR must show only vinyl multiplets. Any singlet (methyl) or broad peaks implies Grignard impurities.

2. Redistribution to **Divinyltin Dichloride**

- Setup: Thick-walled pressure tube or round-bottom flask with air condenser (if >180°C oil bath used).
- Action: Combine purified Tetravinyltin (10.0 g, 44.1 mmol) and (11.5 g, 44.1 mmol) neat (no solvent).
- Reaction: Heat to 200°C for 2-3 hours. The mixture will initially be biphasic and become homogeneous as the reaction proceeds.
- Cooling: Cool to room temperature. The liquid should be clear/colorless.
- Isolation: Direct vacuum distillation. Collect fraction boiling at ~65°C / 3 mmHg.

References

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synthesis of tetravinyltin and redistribution kinetics).

- Rosenberg, S. D., et al. (1957). "The Preparation of Organotin Compounds by the Direct Reaction of Tin with Organic Halides." *Journal of the American Chemical Society*. (Comparative analysis of direct synthesis vs. Grignard).
- Benchchem Technical Center. "Optimizing Reaction Conditions for Organotin Halides." (General troubleshooting for organotin handling).

Disclaimer: Organotin compounds are toxic. All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles). DVTDC is a severe skin irritant and neurotoxin.

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Sources

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